SHP389
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Overview
Description
SHP389 is an allosteric inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and oncogenic transformation. SHP2 is also implicated in the programmed cell death pathway (PD-1/PD-L1), which governs immune surveillance . This compound has been identified as a potent modulator of MAPK signaling in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SHP389 involves the creation of pyrazolopyrimidinones, which are fused bicyclic scaffolds. The synthetic route typically includes the formation of the pyrazole ring followed by the construction of the pyrimidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: SHP389 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
SHP389 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on the MAPK pathway.
Biology: Employed in cellular assays to investigate the role of SHP2 in cell growth and differentiation.
Medicine: Explored as a potential therapeutic agent for cancers with SHP2 mutations, such as juvenile myelomonocytic leukemia and lung adenocarcinoma.
Industry: Utilized in the development of novel SHP2 inhibitors for therapeutic applications
Mechanism of Action
SHP389 exerts its effects by binding to an allosteric site on SHP2, which is distinct from the active site. This binding induces a conformational change that inhibits the phosphatase activity of SHP2. By inhibiting SHP2, this compound disrupts the MAPK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects the programmed cell death pathway (PD-1/PD-L1), enhancing immune surveillance .
Comparison with Similar Compounds
SHP099: Another allosteric inhibitor of SHP2, known for its potent inhibition of the MAPK pathway.
SHP2-D26: A potent SHP2 degrader that achieves significant reduction of SHP2 protein levels in cancer cells.
Comparison: SHP389 is unique in its structural design, featuring a pyrazolopyrimidinone scaffold that allows for effective modulation of MAPK signaling. Compared to SHP099, this compound offers a different binding mode and potentially improved pharmacokinetic properties. SHP2-D26, on the other hand, employs a different mechanism by promoting the degradation of SHP2 rather than merely inhibiting its activity .
Properties
CAS No. |
2235394-90-6 |
---|---|
Molecular Formula |
C23H29ClN8O2 |
Molecular Weight |
484.989 |
IUPAC Name |
6-((3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(3-chloro-2-(cyclopropylamino)pyridin-4-yl)-5-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 |
InChI Key |
URUPFUYPXLMTMT-KPZWWZAWSA-N |
SMILES |
O=C1C2=C(C3=C(Cl)C(NC4CC4)=NC=C3)NN=C2N=C(N(CC5)CCC65[C@H](N)[C@H](C)OC6)N1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHP389; SHP-389; SHP 389; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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